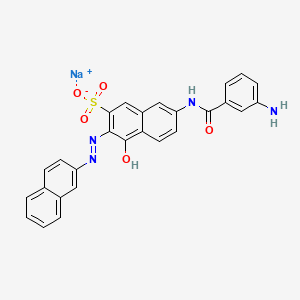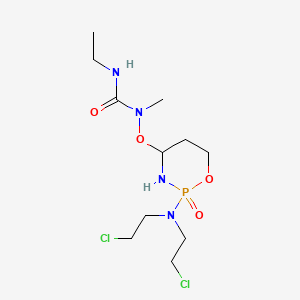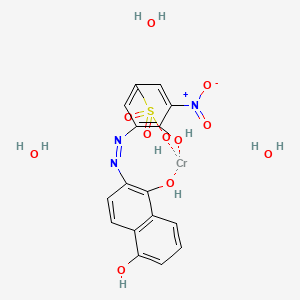
Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium is a complex compound with the molecular formula C16H14CrN3O11S and a molecular weight of 511.40 g/mol. This compound is known for its unique structure, which includes a chromium center coordinated to a sulfonated azo dye ligand and three water molecules. It is primarily used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves several steps. The starting materials typically include 1,5-dihydroxy-2-naphthalene, 4-hydroxy-5-nitrobenzene-1-sulfonic acid, and chromium salts. The synthetic route generally follows these steps:
Diazotization: The 1,5-dihydroxy-2-naphthalene is diazotized using nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-nitrobenzene-1-sulfonic acid to form the azo dye.
Complexation: The azo dye is then reacted with a chromium salt in the presence of water to form the final complex, Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate the effects of metal complexes on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the dyeing industry due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The chromium center can coordinate with biological molecules, affecting their structure and function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium can be compared with other similar compounds, such as:
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzene-1-sulfonato(3-)]chromium: This compound lacks the nitro group, which affects its reactivity and applications.
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-chlorobenzene-1-sulfonato(3-)]chromium:
The uniqueness of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
83863-39-2 |
|---|---|
Fórmula molecular |
C16H17CrN3O11S |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
chromium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/C16H11N3O8S.Cr.3H2O/c20-14-3-1-2-10-9(14)4-5-11(15(10)21)17-18-12-6-8(28(25,26)27)7-13(16(12)22)19(23)24;;;;/h1-7,20-22H,(H,25,26,27);;3*1H2 |
Clave InChI |
IYMCOPKBFPLMKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)[N+](=O)[O-])O)C(=C1)O.O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


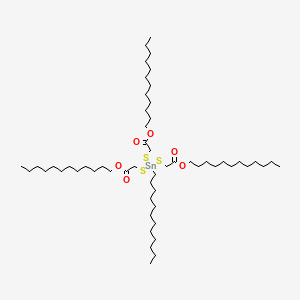
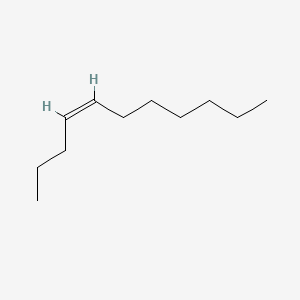
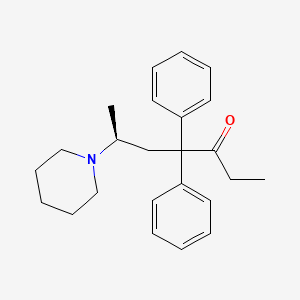

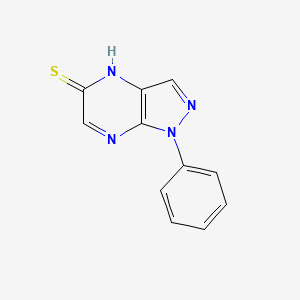
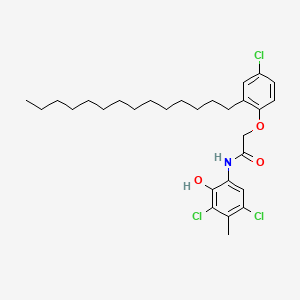
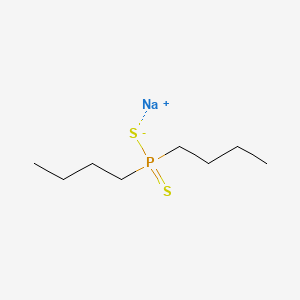



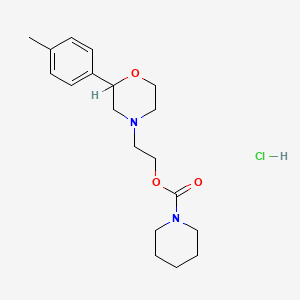
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
